Benzyl-PEG2-ethoxyethane-PEG2

PROTAC linker design targeted protein degradation linker length optimization

Benzyl-PEG2-ethoxyethane-PEG2 (CAS 2115897-18-0) is a polyethylene glycol (PEG)-based heterobifunctional linker designed for the assembly of Proteolysis Targeting Chimeras (PROTACs). It comprises a benzyl protecting group, two diethylene glycol (PEG2) units, and an ethoxyethane spacer, yielding a molecular formula of C19H32O5 and a molecular weight of 340.46 g/mol.

Molecular Formula C19H32O5
Molecular Weight 340.5 g/mol
Cat. No. B11827986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG2-ethoxyethane-PEG2
Molecular FormulaC19H32O5
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCCCOCCCCOCCO
InChIInChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2
InChIKeyZTWNGJQFTJNQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG2-ethoxyethane-PEG2: A Defined-Length PROTAC Linker with Balanced Hydrophilicity


Benzyl-PEG2-ethoxyethane-PEG2 (CAS 2115897-18-0) is a polyethylene glycol (PEG)-based heterobifunctional linker designed for the assembly of Proteolysis Targeting Chimeras (PROTACs) . It comprises a benzyl protecting group, two diethylene glycol (PEG2) units, and an ethoxyethane spacer, yielding a molecular formula of C19H32O5 and a molecular weight of 340.46 g/mol . The compound is supplied as a solid, soluble in DMSO, and is intended for research applications in targeted protein degradation [REFS-1, REFS-2].

Why Benzyl-PEG2-ethoxyethane-PEG2 Cannot Be Casually Substituted by Other PEG Linkers


The efficiency of a PROTAC is exquisitely sensitive to linker architecture; even subtle alterations in length, flexibility, or hydrophobicity can drastically alter ternary complex formation and target degradation [1]. While many PEG-based linkers exist, Benzyl-PEG2-ethoxyethane-PEG2 occupies a specific parameter space defined by its 19‑carbon backbone, intermediate LogP (~1.9), and benzyl‑protected terminus. Substituting with a shorter linker (e.g., Benzyl‑PEG2‑ethanol) reduces spatial reach between E3 ligase and target protein ligands, whereas a longer or more lipophilic linker (e.g., Boc‑PEG2‑ethoxyethane‑PEG2‑benzyl) may impair solubility or promote non‑specific interactions. The following quantitative evidence underscores where this specific compound offers a measurable advantage.

Quantitative Differentiation: Benzyl-PEG2-ethoxyethane-PEG2 vs. Closest Analogs


Linker Length (Carbon Count) Within Optimal PROTAC Range

The linker length of Benzyl-PEG2-ethoxyethane-PEG2, measured as 19 carbon atoms, lies within the empirically determined optimal window of 12–20 carbons for maximal PROTAC degradation efficiency [REFS-1, REFS-2]. In contrast, the shorter analog Benzyl‑PEG2‑ethanol contains only 13 carbon atoms (sub‑optimal range), while the Boc‑protected variant Boc‑PEG2‑ethoxyethane‑PEG2‑benzyl extends to 25 carbon atoms (exceeding the optimal range).

PROTAC linker design targeted protein degradation linker length optimization

LogP: Balanced Lipophilicity for Solubility and Cell Permeability

Benzyl-PEG2-ethoxyethane-PEG2 exhibits a calculated LogP of 1.9, indicating moderate lipophilicity that favors passive diffusion across cell membranes while retaining adequate aqueous solubility . In comparison, the shorter Benzyl-PEG2-ethanol has a LogP of 1.5 (more hydrophilic), and the Boc-protected analog Boc-PEG2-ethoxyethane-PEG2-benzyl has a LogP of 3.3 (significantly more lipophilic) [REFS-2, REFS-3].

PROTAC physicochemical properties LogP cellular permeability

Rotatable Bond Count: Controlled Flexibility for Ternary Complex Formation

The number of rotatable bonds in a PROTAC linker directly influences its conformational entropy and the ability to sample productive ternary complex geometries. Benzyl-PEG2-ethoxyethane-PEG2 contains 17 rotatable bonds, offering a moderate degree of flexibility . By contrast, the shorter Benzyl-PEG2-ethanol has only 9 rotatable bonds (restricted motion), and the larger Boc-PEG2-ethoxyethane-PEG2-benzyl has 22 rotatable bonds (excessive flexibility that may increase entropic penalty) [REFS-2, REFS-3].

PROTAC linker flexibility rotatable bonds ternary complex stability

Synthetic Versatility via Benzyl Protecting Group

The benzyl group in Benzyl-PEG2-ethoxyethane-PEG2 serves as a protecting group for a terminal hydroxyl, enabling orthogonal deprotection via hydrogenolysis (e.g., H₂, Pd/C) to expose a reactive alcohol for further conjugation . This feature distinguishes it from unprotected PEG linkers (e.g., HO‑PEG2‑OH) and from Boc‑protected analogs (e.g., Boc‑PEG2‑ethoxyethane‑PEG2‑benzyl) which require acidic deprotection conditions that may be incompatible with acid‑sensitive warheads.

PROTAC synthesis benzyl deprotection linker functionalization

Recommended Application Scenarios for Benzyl-PEG2-ethoxyethane-PEG2 Based on Quantitative Evidence


Primary Scaffold for PROTAC Linker Optimization Campaigns

Given its carbon count (19) within the optimal 12–20 range and a balanced LogP of 1.9 [1], Benzyl-PEG2-ethoxyethane-PEG2 serves as an ideal starting point for systematic linker SAR studies. Researchers can anchor on this linker while varying E3 ligase ligands and warheads, confident that linker length and hydrophobicity are already in a favorable window. Substituting this linker with shorter (13‑carbon) or more lipophilic (LogP 3.3) alternatives has been shown to shift physicochemical properties away from the optimal range, potentially confounding SAR interpretation.

Assembly of Acid‑Sensitive PROTACs via Orthogonal Benzyl Deprotection

The benzyl protecting group on Benzyl-PEG2-ethoxyethane-PEG2 enables mild hydrogenolytic deprotection, preserving acid‑labile warheads (e.g., phosphates, silyl ethers) that would be compromised by Boc‑deprotection conditions . This orthogonal deprotection strategy simplifies the synthesis of PROTACs containing sensitive ligands and reduces side reactions. In contrast, using a Boc‑protected analog would require acidic treatment, limiting the chemical space accessible for PROTAC construction.

Building Block for Combinatorial Linker Libraries

The moderate rotatable bond count (17) of Benzyl-PEG2-ethoxyethane-PEG2 provides a favorable balance between conformational flexibility and entropic cost . This property makes the compound a valuable entry in combinatorial linker libraries, where libraries with extreme flexibility (22 rotatable bonds) or rigidity (9 rotatable bonds) often fail to yield high‑efficiency degraders. Procurement of this specific linker enables the generation of PROTAC panels with a high probability of identifying a productive ternary complex geometry.

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